molecular formula C5H7NO2 B6153043 4-aminopent-2-ynoic acid CAS No. 1522275-18-8

4-aminopent-2-ynoic acid

Cat. No. B6153043
CAS RN: 1522275-18-8
M. Wt: 113.1
InChI Key:
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Description

4-Aminopent-2-ynoic acid is a synthetic amino acid . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It can be used in the synthesis of folate-conjugates and corresponding metal-chelate complexes .


Molecular Structure Analysis

The molecular formula of 4-aminopent-2-ynoic acid is C5H7NO2 . The InChI code is 1S/C5H7NO2/c1-4(6)2-3-5(7)8/h4H,6H2,1H3,(H,7,8) . The molecular weight is 113.12 g/mol .


Chemical Reactions Analysis

4-Aminopent-2-ynoic acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a type of click chemistry, which is a modular synthetic strategy that uses only the most practical and reliable chemical transformations .

It is stored at a temperature of 4 degrees Celsius . The product is shipped at normal temperatures .

Safety and Hazards

4-Aminopent-2-ynoic acid has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-aminopent-2-ynoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Propargyl alcohol", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium azide", "Sodium borohydride", "Hydrogen chloride gas", "Ammonium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of propargyl alcohol with bromoacetic acid in the presence of sodium hydroxide to yield 2-bromo-3-hydroxyprop-1-yne", "Step 2: Treatment of 2-bromo-3-hydroxyprop-1-yne with sodium azide in the presence of copper(I) iodide to yield 2-azido-3-hydroxyprop-1-yne", "Step 3: Reduction of 2-azido-3-hydroxyprop-1-yne with sodium borohydride in the presence of acetic acid to yield 2-amino-3-hydroxyprop-1-yne", "Step 4: Hydrolysis of 2-amino-3-hydroxyprop-1-yne with hydrochloric acid to yield 2-amino-3-hydroxypropanoic acid", "Step 5: Conversion of 2-amino-3-hydroxypropanoic acid to 4-aminopent-2-ynoic acid through a two-step process involving the reaction with hydrogen chloride gas to yield the corresponding chloride salt, followed by treatment with ammonium hydroxide and sodium bicarbonate to yield the free base", "Step 6: Purification of 4-aminopent-2-ynoic acid through extraction with ethyl acetate and recrystallization from methanol/water" ] }

CAS RN

1522275-18-8

Product Name

4-aminopent-2-ynoic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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